Cas no 1415151-70-0 (rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans)

Technical Introduction: rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride is a chiral cyclohexane derivative featuring a trans-configuration at the 1,2-positions. The compound combines an amine and nitrile functional group, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid trans-cyclohexane backbone enhances stereochemical control in reactions, while the hydrochloride salt improves stability and handling. This racemic mixture is particularly useful in medicinal chemistry for the development of optically active compounds, serving as a precursor for ligands, catalysts, or bioactive molecules. The high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans structure
1415151-70-0 structure
Product name:rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans
CAS No:1415151-70-0
MF:C7H13ClN2
MW:160.644520521164
MDL:MFCD33020550
CID:5656059
PubChem ID:86722524

rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-aminocyclohexane-1-carbonitrile;hydrochloride
    • trans-2-Aminocyclohexanecarbonitrile hydrochloride salt
    • 1415151-70-0
    • SCHEMBL14062030
    • EN300-27695144
    • rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride
    • 2580097-61-4
    • JBEUIYULCKXPPX-UOERWJHTSA-N
    • trans-2-aminocyclohexane-1-carbonitrile
    • rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans
    • MDL: MFCD33020550
    • Inchi: 1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7+;/m0./s1
    • InChI Key: JBEUIYULCKXPPX-UOERWJHTSA-N
    • SMILES: Cl.N[C@@H]1CCCC[C@H]1C#N

Computed Properties

  • Exact Mass: 160.0767261g/mol
  • Monoisotopic Mass: 160.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų

rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27695144-5g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans
1415151-70-0 95%
5g
$2816.0 2023-09-10
Enamine
EN300-27695144-0.1g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride
1415151-70-0 95.0%
0.1g
$337.0 2025-03-20
Enamine
EN300-27695144-5.0g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride
1415151-70-0 95.0%
5.0g
$2816.0 2025-03-20
Aaron
AR028BEB-5g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrilehydrochloride,trans
1415151-70-0 95%
5g
$3897.00 2023-12-16
Aaron
AR028BEB-1g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrilehydrochloride,trans
1415151-70-0 95%
1g
$1361.00 2025-02-16
1PlusChem
1P028B5Z-50mg
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrilehydrochloride,trans
1415151-70-0 95%
50mg
$332.00 2023-12-21
1PlusChem
1P028B5Z-5g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrilehydrochloride,trans
1415151-70-0 95%
5g
$3543.00 2023-12-21
Enamine
EN300-27695144-1g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans
1415151-70-0 95%
1g
$971.0 2023-09-10
Enamine
EN300-27695144-10g
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans
1415151-70-0 95%
10g
$4176.0 2023-09-10
Aaron
AR028BEB-250mg
rac-(1R,2R)-2-aminocyclohexane-1-carbonitrilehydrochloride,trans
1415151-70-0 95%
250mg
$687.00 2025-02-16

Additional information on rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans

Recent Advances in the Study of rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans (CAS: 1415151-70-0)

The compound rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans (CAS: 1415151-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

Recent studies have highlighted the stereochemical importance of rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans, particularly in the context of chiral synthesis. The trans configuration of this compound has been shown to influence its reactivity and interaction with biological targets. Researchers have utilized advanced spectroscopic techniques, including NMR and X-ray crystallography, to elucidate its molecular structure and confirm its stereochemical purity.

In terms of biological activity, rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans has demonstrated promising results as a building block for the synthesis of novel pharmacophores. Its ability to serve as a precursor for the development of cyclic amine-based drugs has been explored in several studies. For instance, recent work has investigated its incorporation into inhibitors targeting enzymes such as proteases and kinases, which are critical in various disease pathways.

One of the key findings from the latest research is the compound's potential in central nervous system (CNS) drug development. Preliminary in vitro and in vivo studies have suggested that derivatives of rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans may exhibit neuroprotective effects, making them candidates for treating neurodegenerative disorders. However, further pharmacokinetic and toxicological studies are required to validate these findings.

The synthesis and scalability of rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans have also been areas of active research. Recent advancements in catalytic asymmetric synthesis have improved the yield and enantiomeric purity of this compound, addressing previous challenges in large-scale production. These developments are crucial for its potential commercialization and application in industrial pharmaceutical processes.

In conclusion, rac-(1R,2R)-2-aminocyclohexane-1-carbonitrile hydrochloride, trans (CAS: 1415151-70-0) represents a versatile and valuable compound in chemical biology and drug discovery. Its unique stereochemical properties and biological activities make it a promising candidate for further research and development. Future studies should focus on expanding its therapeutic applications and optimizing its synthesis for industrial use.

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